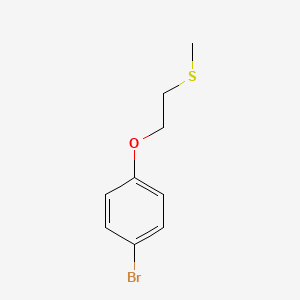









|
REACTION_CXSMILES
|
N(C(OCC)=O)=NC(OCC)=O.[Br:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1.[CH3:21][S:22][CH2:23][CH2:24]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH2:24][CH2:23][S:22][CH3:21])=[CH:16][CH:15]=1
|


|
Name
|
|
|
Quantity
|
13.4 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
6.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CSCCO
|
|
Name
|
|
|
Quantity
|
18.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at ambient temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the solvent was then removed by evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between dichloromethane (150 ml) and water (150 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (150 ml)
|
|
Type
|
WASH
|
|
Details
|
washed with water (2×100 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in a boiling mixture of toluene (50 ml) and n-heptane (50 ml)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was chilled
|
|
Type
|
CUSTOM
|
|
Details
|
the precipitated triphenylphosphine oxide removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
purified by medium pressure chromatography on silica gel using
|
|
Type
|
ADDITION
|
|
Details
|
a 1:1 (v/v) mixture of toluene/n-heptane as eluent
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(OCCSC)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 59.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |